3-Oxa-8-azaspiro[5.6]dodecane
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Overview
Description
3-Oxa-8-azaspiro[56]dodecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-8-azaspiro[5.6]dodecane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, leading to the formation of the spiro compound through a series of alkylation and heterocyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-8-azaspiro[5.6]dodecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Oxa-8-azaspiro[5.6]dodecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a scaffold in drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 3-Oxa-8-azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with different ring sizes and functional groups.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with a different arrangement of atoms in the ring system
Uniqueness
3-Oxa-8-azaspiro[5.6]dodecane is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the spiro ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-oxa-8-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H19NO/c1-2-6-11-9-10(3-1)4-7-12-8-5-10/h11H,1-9H2 |
InChI Key |
UHIHQEIAVNVFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC2(C1)CCOCC2 |
Origin of Product |
United States |
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